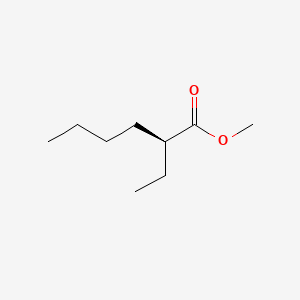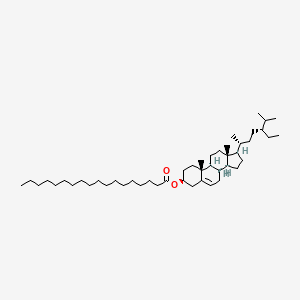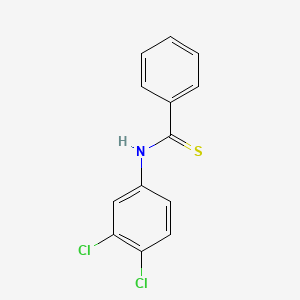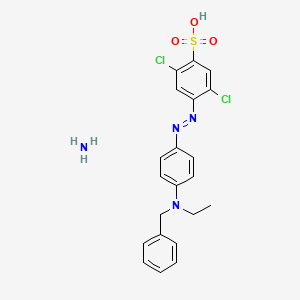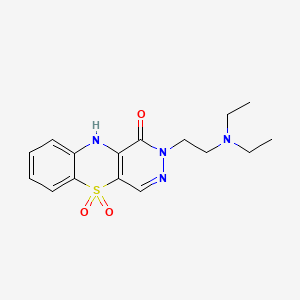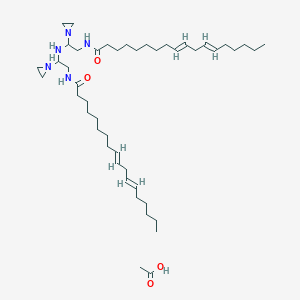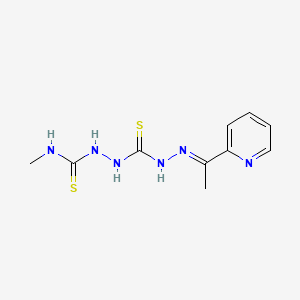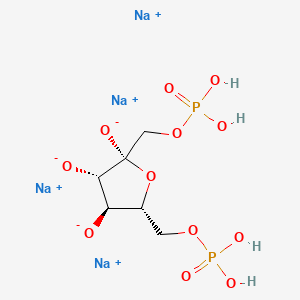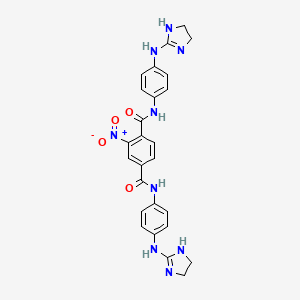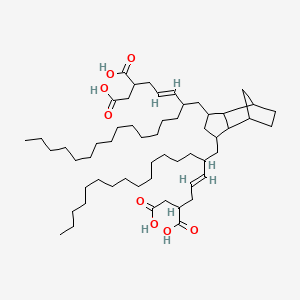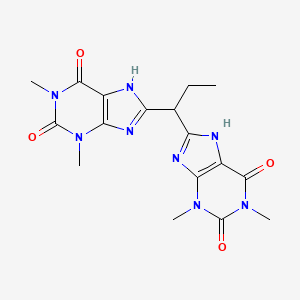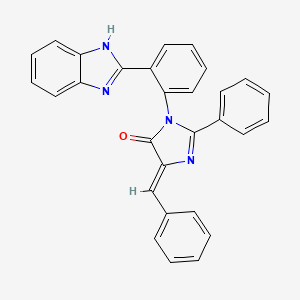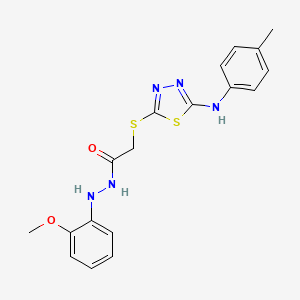
Acetic acid, ((5-((4-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methoxyphenyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, ((5-((4-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methoxyphenyl)hydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((5-((4-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methoxyphenyl)hydrazide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced through nucleophilic substitution reactions using appropriate aryl halides.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through esterification or amidation reactions.
Formation of the Hydrazide Group: The hydrazide group can be formed by reacting the intermediate compound with hydrazine or its derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the hydrazide group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring and the thiadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Aryl halides, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or hydrazines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound has been studied for its potential as an antimicrobial agent. The presence of the thiadiazole ring and the hydrazide group contributes to its biological activity.
Medicine
In medicine, the compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
In the industry, the compound is used as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid, ((5-((4-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methoxyphenyl)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The thiadiazole ring and the hydrazide group play crucial roles in these interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.
Hydrazide Derivatives: Compounds with hydrazide groups but different aromatic rings.
Uniqueness
The uniqueness of acetic acid, ((5-((4-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methoxyphenyl)hydrazide lies in its combination of functional groups. The presence of the thiadiazole ring, the 4-methylphenyl group, and the hydrazide group gives it distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
89632-41-7 |
|---|---|
Molecular Formula |
C18H19N5O2S2 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N'-(2-methoxyphenyl)-2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetohydrazide |
InChI |
InChI=1S/C18H19N5O2S2/c1-12-7-9-13(10-8-12)19-17-22-23-18(27-17)26-11-16(24)21-20-14-5-3-4-6-15(14)25-2/h3-10,20H,11H2,1-2H3,(H,19,22)(H,21,24) |
InChI Key |
HQBUQIYLPGFVLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(S2)SCC(=O)NNC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


